molecular formula C5H3BrCl2N2 B181392 5-Bromo-2,4-dichloro-6-methylpyrimidine CAS No. 56745-01-8

5-Bromo-2,4-dichloro-6-methylpyrimidine

Cat. No.: B181392
CAS No.: 56745-01-8
M. Wt: 241.9 g/mol
InChI Key: RRWAPFKBOJWJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dichloro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine typically involves the halogenation of 2,4-dichloro-6-methylpyrimidine. One common method includes the bromination of 2,4-dichloro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of 2,4-dichloro-6-methylpyrimidine derivatives with various substituents.

    Reduction: Formation of 2,4-dichloro-6-methylpyrimidine with reduced bromine.

    Oxidation: Formation of pyrimidine N-oxides.

Scientific Research Applications

5-Bromo-2,4-dichloro-6-methylpyrimidine is utilized in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: Potential use in the development of pharmaceutical agents, particularly in anticancer and antiviral research.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloro-6-methylpyrimidine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or as a ligand for receptor binding. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 5-Bromo-2,4-dichloropyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Uniqueness

5-Bromo-2,4-dichloro-6-methylpyrimidine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other pyrimidine derivatives

Properties

IUPAC Name

5-bromo-2,4-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWAPFKBOJWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404654
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56745-01-8
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 3
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,4-dichloro-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,4-dichloro-6-methylpyrimidine
Customer
Q & A

Q1: What makes 5-Bromo-2,4-dichloro-6-methylpyrimidine a useful starting material in organic synthesis?

A1: this compound possesses three potential electrophilic sites, making it a valuable scaffold for building diverse heterocyclic compounds. The reactivity of the different halogen atoms allows for stepwise nucleophilic substitutions, enabling the introduction of a variety of substituents. [, , , , , , , , , , , , , ]

Q2: Can you give examples of how this compound has been utilized in the synthesis of specific heterocyclic systems?

A2: this compound has been successfully employed in synthesizing:* Pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives: Reacting it with 3-aminoquinoxaline-2-thiol forms a key intermediate that can be further cyclized and substituted to yield the desired products. []* Benzimidazo[2′,1′:2,3]thiazolo[5,4-d]pyrimidine derivatives: Sequential nucleophilic substitution with 2-mercaptobenzimidazole followed by secondary amines and subsequent cyclization yields these compounds. []* Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Condensation with 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione followed by reaction with secondary amines provides access to this class of compounds. [, ]* Pyrimido[4,5-e][1,3,4]thiadiazine derivatives: Reacting it with alkyl-2-phenylhydrazinecarbodithioates under basic conditions leads to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which can be further derivatized with secondary amines. [, , ]* Thiazolo[4,5‐d]pyrimidine derivatives: Sequential treatment with ammonia and secondary amines followed by reaction with isothiocyanates in the presence of sodamide yields these compounds. []* Pyrimido[5,4-e]tetrazolo[5,1-c][1,2,4]triazine derivatives: Reaction with 5-hydrazinyl-1H-tetrazole followed by treatment with secondary amines and subsequent cyclization provides access to this novel heterocyclic system. []* Pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine derivatives: This novel ring system can be accessed by reacting this compound with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines. []* Pyrimido[5,4-e]tetrazolo[5,1-b][1,3,4]thiadiazines: These novel compounds are prepared through a multistep sequence initiated by reacting this compound with various reagents. []

Q3: Have there been any studies investigating the regioselectivity of reactions involving this compound?

A3: Yes, research has explored the regioselectivity of this compound in reactions, particularly with ammonia. [] This information is crucial for planning synthetic routes and predicting the outcome of reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.